

DHFR-IN-5: A Potent Inhibitor of Dihydrofolate Reductase

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Compound of Interest

Compound Name: DHFR-IN-5

Cat. No.: B15613110

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DHFR-IN-5 is a potent and orally active inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. Its inhibitory action disrupts the synthesis of vital precursors for DNA, RNA, and certain amino acids, making it a significant subject of research, particularly in the context of antimalarial drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **DHFR-IN-5**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

DHFR-IN-5 is a complex organic molecule with the chemical formula $C_{21}H_{24}N_4O_4$.^[1] Key identifiers and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-(3-((2,4-diamino-5-ethylpyrimidin-6-yl)oxy)propoxy)benzoic acid	N/A
CAS Number	1142407-81-5	[1]
Molecular Formula	C ₂₁ H ₂₄ N ₄ O ₄	[1]
Molecular Weight	412.44 g/mol	[1]
SMILES	<chem>O=C(CCC1=C(OCCCCOC2=C(CC)N=C(N)N=C2N)C=CC=C1)O</chem>	[1]
Appearance	Solid	[1]
Color	Off-white to gray	[1]
Storage	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light)	[1]

Chemical Structure:

 DHFR-IN-5 Chemical Structure

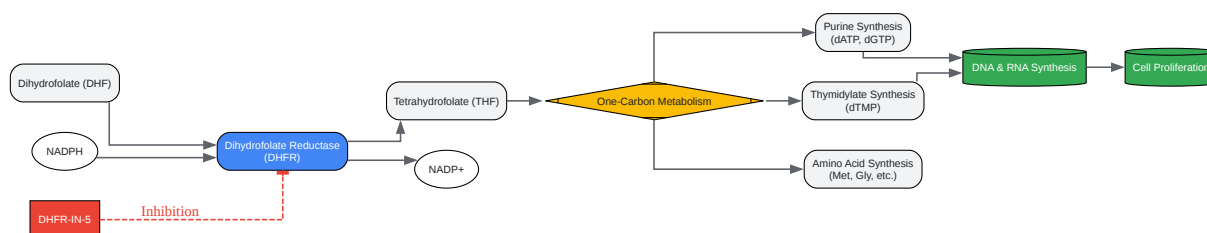
Image Source: MedChemExpress[1]

Mechanism of Action and Signaling Pathway

DHFR-IN-5 functions as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme in the folate pathway, responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.

By binding to the active site of DHFR, **DHFR-IN-5** prevents the binding of the natural substrate, DHF, thereby blocking the production of THF. This leads to a depletion of the intracellular pool

of THF, which in turn inhibits the synthesis of DNA and some amino acids, ultimately leading to cell death, particularly in rapidly proliferating cells.



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Caption: **DHFR-IN-5** inhibits the DHFR enzyme, blocking the folate pathway.

While the primary mechanism of action is the direct inhibition of DHFR, leading to the disruption of nucleotide and amino acid synthesis, specific downstream signaling pathways uniquely modulated by **DHFR-IN-5** have not been extensively characterized in publicly available literature. The cellular consequences observed are consistent with the general effects of DHFR inhibition.

Biological and Pharmacokinetic Properties

DHFR-IN-5 has demonstrated significant potency, particularly against the DHFR enzyme of *Plasmodium falciparum*, the parasite responsible for malaria.

Table 2: Biological Activity of **DHFR-IN-5**

Parameter	Target/Strain	Value	Reference
K _i	Quadruple mutant P. falciparum DHFR	0.54 nM	[1]
IC ₅₀	Wild-type P. falciparum (TM4)	4.6 nM	[1]
IC ₅₀	Quadruple mutant P. falciparum (V1/S)	56 nM	[1]

Table 3: Pharmacokinetic Properties of **DHFR-IN-5** in Rats

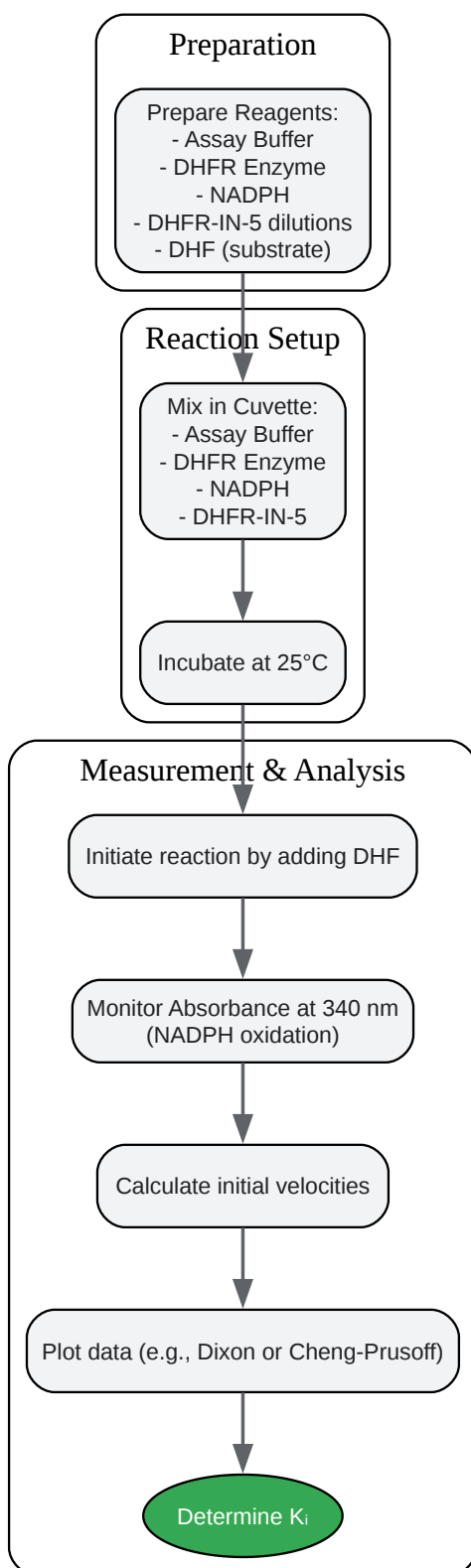
Parameter	Value	Reference
Administration	30 mg/kg; p.o.	[1]
Oral Bioavailability	46.3%	[1]
Half-life	7.3 hours	[1]
Brain Distribution	Minimal	[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DHFR inhibitors like **DHFR-IN-5**.

DHFR Enzyme Inhibition Assay (K_i Determination)

This protocol outlines a spectrophotometric method to determine the inhibition constant (K_i) of **DHFR-IN-5**.



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Caption: Workflow for determining the K_i of **DHFR-IN-5**.

Materials:

- Recombinant DHFR enzyme
- DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, pH 7.0)
- NADPH
- Dihydrofolate (DHF)
- **DHFR-IN-5**
- Spectrophotometer capable of reading at 340 nm
- Cuvettes

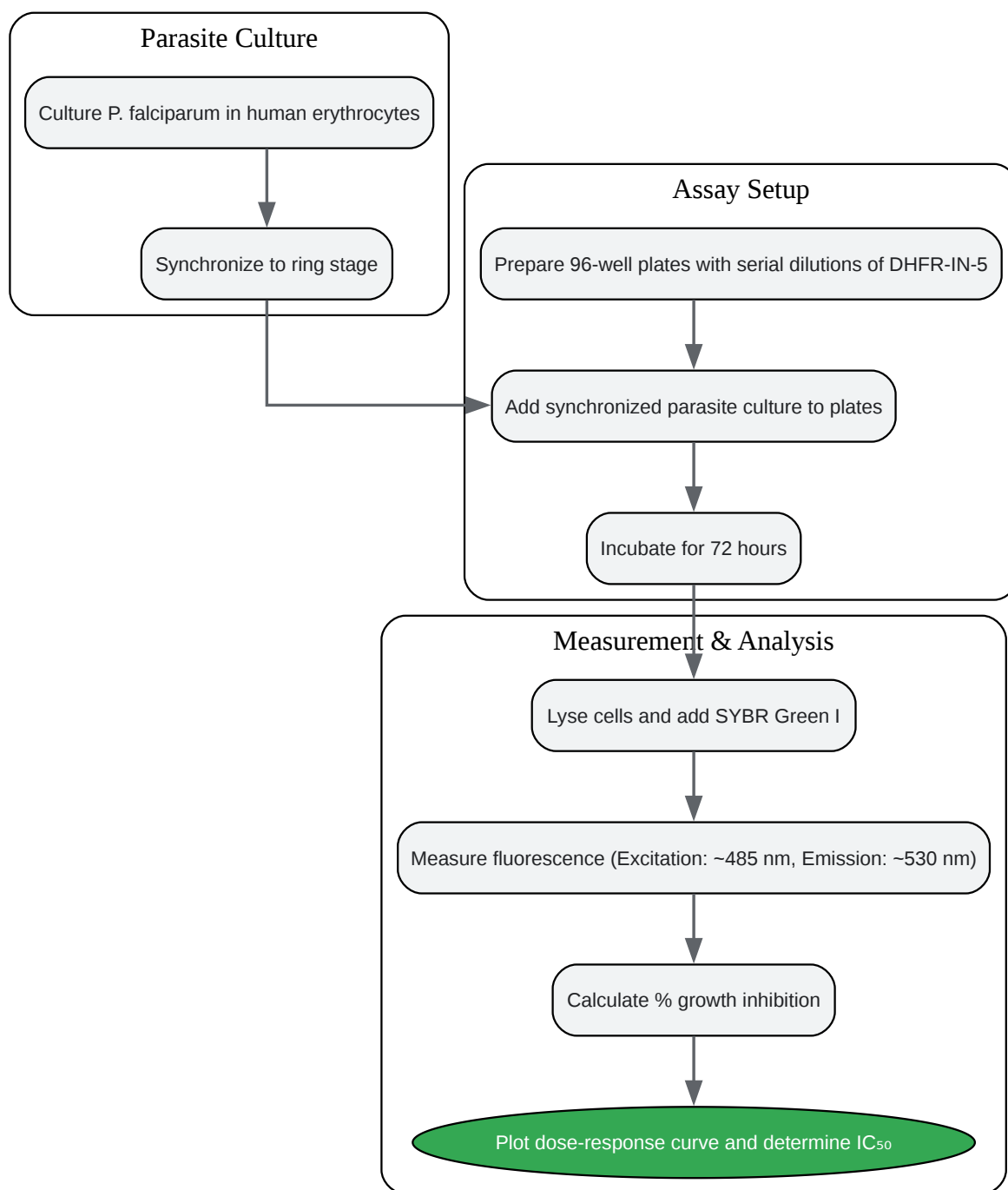
Procedure:

- Reagent Preparation:
 - Prepare a working solution of DHFR enzyme in cold assay buffer.
 - Prepare a stock solution of NADPH in assay buffer.
 - Prepare serial dilutions of **DHFR-IN-5** in the appropriate solvent (e.g., DMSO) and then in assay buffer.
 - Prepare a stock solution of DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust the pH.
- Assay Setup:
 - In a cuvette, combine the assay buffer, a fixed concentration of DHFR enzyme, and a fixed concentration of NADPH.
 - Add varying concentrations of **DHFR-IN-5** to different cuvettes. Include a control with no inhibitor.

- Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow for equilibration.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding a fixed concentration of DHF to the cuvette.
 - Immediately start monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
 - Determine the mode of inhibition and calculate the K_i value using appropriate enzyme kinetic models (e.g., by generating a Dixon plot or using the Cheng-Prusoff equation if the inhibition is competitive).

Plasmodium falciparum Growth Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method, the SYBR Green I-based fluorescence assay, to determine the half-maximal inhibitory concentration (IC₅₀) of **DHFR-IN-5** against *P. falciparum*.



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Caption: Workflow for determining the IC₅₀ of **DHFR-IN-5** against *P. falciparum*.

Materials:

- *P. falciparum* culture (e.g., TM4 or V1/S strains)
- Human erythrocytes
- Complete parasite culture medium (e.g., RPMI-1640 supplemented with serum and other nutrients)
- **DHFR-IN-5**
- 96-well microplates
- SYBR Green I nucleic acid stain
- Lysis buffer
- Fluorescence plate reader

Procedure:

- Parasite Culture and Synchronization:
 - Maintain a continuous culture of *P. falciparum* in human erythrocytes.
 - Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
- Assay Setup:
 - Prepare serial dilutions of **DHFR-IN-5** in culture medium in a 96-well plate. Include positive (no drug) and negative (no parasites) controls.
 - Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
 - Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

- Measurement:
 - After incubation, add lysis buffer containing SYBR Green I to each well. SYBR Green I will bind to the DNA of the parasites.
 - Incubate in the dark at room temperature for 1-2 hours.
 - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
- Data Analysis:
 - Subtract the background fluorescence (from uninfected red blood cells).
 - Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
 - Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

DHFR-IN-5 is a highly potent inhibitor of *Plasmodium falciparum* DHFR with favorable pharmacokinetic properties in preclinical studies. Its mechanism of action, centered on the disruption of the essential folate metabolic pathway, makes it a compelling candidate for further investigation in the development of novel antimalarial therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this and similar compounds. Further research is warranted to elucidate any specific downstream signaling effects that may differentiate **DHFR-IN-5** from other DHFR inhibitors.

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References

- 1. medchemexpress.com [medchemexpress.com]
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